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molecular formula C11H8ClNO3 B8438123 3-acetyl-6-chloro-1H-indole-5-carboxylic acid

3-acetyl-6-chloro-1H-indole-5-carboxylic acid

Cat. No. B8438123
M. Wt: 237.64 g/mol
InChI Key: ZXDYAMFLCGVXOV-UHFFFAOYSA-N
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Patent
US08507499B2

Procedure details

A solution of methyl 3-acetyl-6-chloro-1H-indole-5-carboxylate (0.21 g, 0.84 mmol) in 1.5 N sodium hydroxide (0.7 mL) and dioxane (0.5 mL) was heated at 60 C for 6 h and stirred overnight at room temperature. The reaction was quenched by the addition of acetic acid and diluted with water. The resulting solid was filtered, washed with water and dried in vacuo to give the title compound (0.17 g, 96%) as pale yellow powder, m/z=238 (M+H).
Name
methyl 3-acetyl-6-chloro-1H-indole-5-carboxylate
Quantity
0.21 g
Type
reactant
Reaction Step One
Quantity
0.7 mL
Type
solvent
Reaction Step One
Quantity
0.5 mL
Type
solvent
Reaction Step One
Yield
96%

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[C:12]2[C:7](=[CH:8][C:9]([Cl:17])=[C:10]([C:13]([O:15]C)=[O:14])[CH:11]=2)[NH:6][CH:5]=1)(=[O:3])[CH3:2]>[OH-].[Na+].O1CCOCC1>[C:1]([C:4]1[C:12]2[C:7](=[CH:8][C:9]([Cl:17])=[C:10]([C:13]([OH:15])=[O:14])[CH:11]=2)[NH:6][CH:5]=1)(=[O:3])[CH3:2] |f:1.2|

Inputs

Step One
Name
methyl 3-acetyl-6-chloro-1H-indole-5-carboxylate
Quantity
0.21 g
Type
reactant
Smiles
C(C)(=O)C1=CNC2=CC(=C(C=C12)C(=O)OC)Cl
Name
Quantity
0.7 mL
Type
solvent
Smiles
[OH-].[Na+]
Name
Quantity
0.5 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was quenched by the addition of acetic acid
ADDITION
Type
ADDITION
Details
diluted with water
FILTRATION
Type
FILTRATION
Details
The resulting solid was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)(=O)C1=CNC2=CC(=C(C=C12)C(=O)O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 0.17 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 85.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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